molecular formula C22H18BrNO3S B3643857 [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-1-carboxylate

[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-1-carboxylate

Cat. No.: B3643857
M. Wt: 456.4 g/mol
InChI Key: ZKKNGZGGSXGLNM-UHFFFAOYSA-N
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Description

[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-1-carboxylate is a complex organic compound that features a bromine atom, a morpholine ring, and a naphthalene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a suitable phenyl precursor, followed by the introduction of the morpholine-4-carbothioyl group. The final step involves the esterification with naphthalene-1-carboxylic acid under specific reaction conditions such as the use of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the bromine atom or the morpholine ring.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while substitution reactions can introduce different functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its specific functional groups.

Medicine

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The bromine atom and morpholine ring can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-1-carboxylate apart from similar compounds is its combination of a bromine atom, morpholine ring, and naphthalene carboxylate group

Properties

IUPAC Name

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO3S/c23-16-8-9-20(19(14-16)21(28)24-10-12-26-13-11-24)27-22(25)18-7-3-5-15-4-1-2-6-17(15)18/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKNGZGGSXGLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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